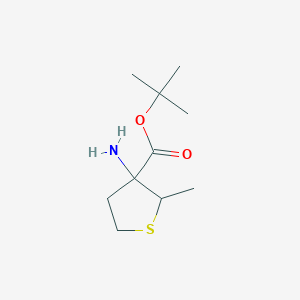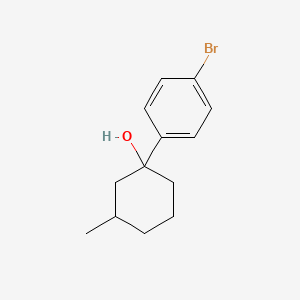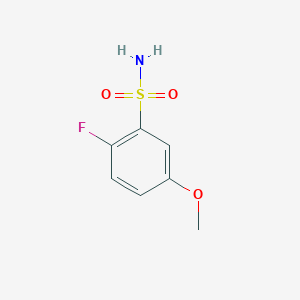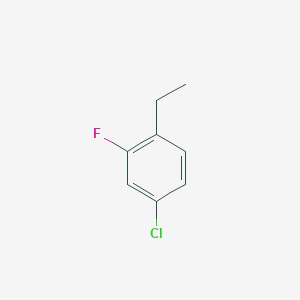
4-Chloro-1-ethyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-ethyl-2-fluorobenzene is an organic compound with the molecular formula C₈H₈ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethyl group at the first position, and a fluorine atom at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is first alkylated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This forms ethylbenzene, which is then subjected to halogenation reactions.
-
Alkylation
Reactants: Benzene, Ethyl chloride
Catalyst: Aluminum chloride (AlCl₃)
Conditions: Anhydrous, room temperature
-
Halogenation
Reactants: Ethylbenzene, Chlorine gas (Cl₂), Fluorine gas (F₂)
Catalyst: Iron(III) chloride (FeCl₃) for chlorination, and a suitable fluorination agent
Conditions: Controlled temperature and pressure
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), etc.
Conditions: Typically in polar solvents, moderate temperatures
Products: Substituted benzene derivatives
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperatures
Products: Oxidized benzene derivatives
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Conditions: Anhydrous conditions, room temperature or higher
Products: Reduced benzene derivatives
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene compounds, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
4-Chloro-1-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence its reactivity and interaction with other molecules. These substituents can affect the compound’s electrophilicity and nucleophilicity, thereby modulating its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-ethylbenzene: Similar structure but lacks the fluorine atom.
4-Fluoro-1-ethylbenzene: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluorobenzene: Similar structure but lacks the ethyl group.
Uniqueness
4-Chloro-1-ethyl-2-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chlorine and fluorine atoms, along with the ethyl group, imparts distinct chemical properties that can be exploited in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H8ClF |
|---|---|
Poids moléculaire |
158.60 g/mol |
Nom IUPAC |
4-chloro-1-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
Clé InChI |
PHZOEQVKHPXCOH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13234777.png)
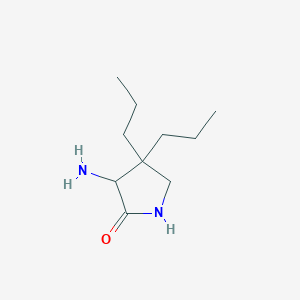
![6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13234784.png)

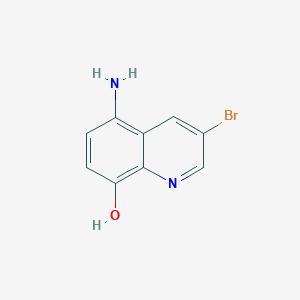
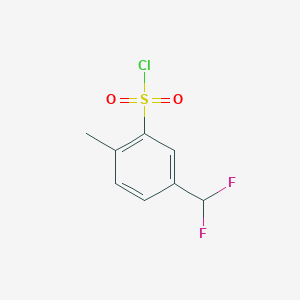
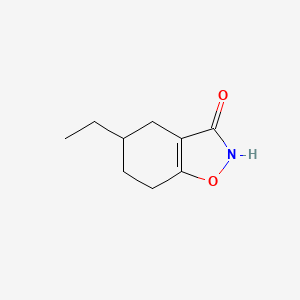
![4-[(Propan-2-yloxy)methyl]piperidin-2-one](/img/structure/B13234815.png)
![4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13234819.png)
![2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)
